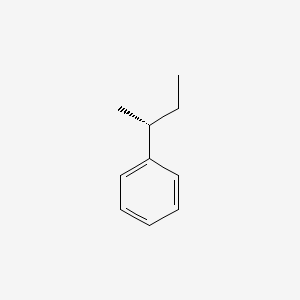
(R)-sec-butylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-sec-butylbenzene is a sec-butylbenzene. It is an enantiomer of a (S)-sec-butylbenzene.
科学的研究の応用
-
Solvent in Chemical Synthesis:
(R)-sec-butylbenzene serves as a solvent for various chemical reactions, particularly in the production of specialty chemicals and intermediates. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings and industrial processes . -
Analytical Chemistry:
The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For instance, it can be effectively separated using a Newcrom R1 HPLC column under specific mobile phase conditions, which include acetonitrile and water . -
Pharmaceutical Applications:
In pharmacokinetics, this compound is employed to study drug interactions and metabolism due to its structural similarity to various pharmaceutical compounds. Its role as a model compound aids in understanding the behavior of more complex molecules within biological systems .
Toxicity and Safety Considerations
While this compound has useful applications, its toxicity profile must be considered. Studies indicate that it exhibits moderate toxicity in animal models, with an acute oral median lethal dose reported at approximately 1920 mg/kg in rats . Furthermore, it has been classified as a skin irritant but does not show significant eye irritancy under controlled conditions .
Case Study 1: Use in Organic Synthesis
A study conducted by Vinati Organics Pvt. Ltd. highlighted the use of this compound as a solvent for producing various specialty chemicals. The research emphasized its effectiveness in synthesizing high-purity products while minimizing environmental impact through green chemistry practices .
Case Study 2: Analytical Method Development
Research published by SIELC Technologies demonstrated the successful application of this compound in HPLC methods for separating complex mixtures. The study outlined conditions that optimize the resolution of sec-butylbenzene from other similar compounds, showcasing its utility in analytical chemistry .
特性
CAS番号 |
5787-29-1 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
[(2R)-butan-2-yl]benzene |
InChI |
InChI=1S/C10H14/c1-3-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m1/s1 |
InChIキー |
ZJMWRROPUADPEA-SECBINFHSA-N |
SMILES |
CCC(C)C1=CC=CC=C1 |
異性体SMILES |
CC[C@@H](C)C1=CC=CC=C1 |
正規SMILES |
CCC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















